molecular formula C10H18Cl2N4 B12817270 N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

Cat. No.: B12817270
M. Wt: 265.18 g/mol
InChI Key: LSTVIJRUMBZGLC-UHFFFAOYSA-N
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Description

N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a piperidine moiety and an N-methyl group. It is commonly used in various scientific research applications due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a piperidine moiety and an N-methyl group makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

N-methyl-3-piperidin-3-ylpyrazin-2-amine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c1-11-10-9(13-5-6-14-10)8-3-2-4-12-7-8;;/h5-6,8,12H,2-4,7H2,1H3,(H,11,14);2*1H

InChI Key

LSTVIJRUMBZGLC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN=C1C2CCCNC2.Cl.Cl

Origin of Product

United States

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